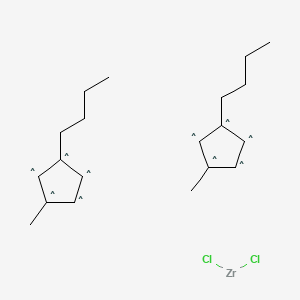

Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, 98%

Description

Historical Context of Zirconocene Complexes in Polymerization Chemistry

The evolution of zirconocene catalysts originated from Natta and Breslow’s seminal 1957 studies on titanocene-alkylaluminum systems. Early zirconocene dichloride complexes demonstrated limited activity until Kaminsky’s 1980 discovery that methylalumoxane (MAO) cocatalysts generated highly active cationic zirconium species. This breakthrough transformed metallocenes from laboratory curiosities into industrial catalysts capable of producing polyolefins with narrow molecular weight distributions (Mw/Mn ≈ 2).

Key historical milestones include:

- 1984 : First stereoselective propylene polymerization using chiral zirconocenes

- 1991 : Commercial production of metallocene-catalyzed polyethylene

- 2000s : Development of ansa-zirconocenes with bridged ligands for enhanced stereocontrol

The subject compound represents a modern iteration of these systems, where n-butyl and methyl substituents on cyclopentadienyl ligands optimize both catalyst stability and reactivity.

Role of Bulky Cyclopentadienyl Ligands in Steric and Electronic Tuning

The 1,3-N-butylmethylcyclopentadienyl ligand architecture creates a tailored coordination environment through three primary effects:

Steric Effects

| Ligand Feature | Steric Consequence | Catalytic Impact |

|---|---|---|

| n-Butyl (C₄H₉) at C1 | Axial bulk hinders approach | Reduces chain transfer rates |

| Methyl (CH₃) at C3 | Equatorial crowding | Limits β-hydride elimination |

| Dihedral angle (Cp-Zr-Cp) | 135-140° | Creates open coordination site |

Electronic Effects

- Inductive donation : Methyl groups increase electron density at zirconium (+0.12 eV vs. unsubstituted Cp)

- Resonance effects : Butyl chains delocalize electron density through hyperconjugation

- Ionization potential : Reduced by 1.3 eV compared to Cp₂ZrCl₂, enhancing cation formation

This electronic profile facilitates MAO-induced chloride abstraction, generating the active [Zr(Cp)₂Me]⁺ species crucial for olefin insertion. Computational studies show the n-butyl groups induce a 15° tilt in the Cp ligands, creating a chiral pocket that influences monomer enchainment.

Properties

Molecular Formula |

C20H30Cl2Zr |

|---|---|

Molecular Weight |

432.6 g/mol |

InChI |

InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

CKNXPIUXGGVRME-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[C]1[CH][CH][C]([CH]1)C.CCCC[C]1[CH][CH][C]([CH]1)C.Cl[Zr]Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Conditions

- Reagents : 1-butyl-3-methylcyclopentadiene and zirconium(IV) chloride.

- Molar Ratio : 2:1 (ligand to zirconium chloride).

- Atmosphere : Strictly inert (nitrogen or argon) to prevent hydrolysis.

- Solvents : Non-polar solvents such as toluene or paraffinic hydrocarbons (Isopar-E, Isopar-ETM) are used for reaction and purification.

- Temperature : Typically ambient to slightly elevated temperatures (up to 50°C) during synthesis and purification.

Reaction

The zirconium(IV) chloride is reacted with two equivalents of 1-butyl-3-methylcyclopentadiene under stirring in a non-polar solvent. The reaction produces a dark blue-green suspension containing the target compound, residual solvents, metal chloride salts, and oligomeric tarry materials.

Purification Process

Purification is critical to obtain high-purity bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride (98%+ purity). The process involves solvent extraction and phase separation techniques:

Solvent Extraction and Phase Separation

- Polar Solvent : Acetonitrile is used to selectively dissolve the organometallic compound.

- Non-Polar Solvent : Paraffinic hydrocarbons such as Isopar-ETM or Isopar-E are used to separate tarry impurities.

- The crude reaction mixture is treated with aqueous hydrochloric acid to remove inorganic metal salts.

- The organic phase containing the compound is then extracted with acetonitrile and non-polar solvents to separate impurities.

Phase Separation Conditions

- Temperature is maintained between 0°C and 50°C.

- The polar and non-polar solvents are chosen for their low mutual solubility (less than 15% solubility in each other) to enhance phase separation.

- The mixture is allowed to stand for several hours (2-5 hours) to improve phase separation before decanting.

Distillation

- The acetonitrile fractions containing the purified compound are combined.

- Residual paraffinic solvents and acetonitrile are removed by vacuum distillation at reduced pressure (1-100 mm Hg) and temperatures up to 70°C.

- This step yields a light-tan solid product.

Yields and Purity

| Parameter | Value |

|---|---|

| Purity (by Proton NMR) | 96-98% |

| Product Appearance | Light-tan solid |

| Melting Point | 45-48 °C |

| Product Yield | 93-96% of theoretical yield |

These values are consistent across multiple purification cycles and confirm the effectiveness of the described method.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Ligand preparation | Use 1-butyl-3-methylcyclopentadiene | Purified, moisture-free |

| 2. Reaction | React ligand with zirconium(IV) chloride in 2:1 molar ratio under inert atmosphere | Solvent: toluene or paraffinic hydrocarbon; stir |

| 3. Acid wash | Add aqueous HCl to remove inorganic metal salts | 11 wt% HCl, 5-10°C, stir 30 min, stand 2 hrs |

| 4. Solvent extraction | Extract with acetonitrile and Isopar-E or Isopar-ETM to remove tarry oligomeric material | Maintain 0-50°C; allow phase separation 2-5 hrs |

| 5. Distillation | Vacuum distill acetonitrile fractions to remove solvents and isolate product | 1-100 mm Hg; up to 70°C |

| 6. Product recovery | Collect purified bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride | Light-tan solid, 96-98% purity |

Research Findings and Notes

- Proton nuclear magnetic resonance (NMR) is the primary analytical method to confirm purity.

- The compound is highly sensitive to moisture and air, requiring handling under inert conditions throughout synthesis and purification.

- The purification process involving selective solvent extraction and vacuum distillation is essential to remove tarry oligomeric by-products and inorganic salts, ensuring high catalyst quality.

- The use of mixed solvents with low mutual solubility enhances phase separation and purification efficiency.

Chemical Reactions Analysis

Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.

Catalytic Reactions: It acts as a catalyst in Michael addition reactions, facilitating the growth of carbon-carbon chains.

Polymerization Reactions: It is used in the polymerization of olefins, where it helps in the formation of long polymer chains.

Common reagents used in these reactions include olefins, carboxylic acids, and amines . The major products formed from these reactions are polymers and substituted organometallic compounds .

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

-

Catalysis in Polymerization Reactions

- It serves as an effective catalyst for olefin polymerization, particularly in producing polyolefins such as polyethylene and polypropylene. The unique structure of the compound enhances its catalytic efficiency, making it suitable for various polymerization methods including Ziegler-Natta and metallocene catalysis .

- Thin Film Deposition

- Material Science

- Organic Synthesis

Case Studies

A research team investigated the use of this zirconium complex in creating thin films for OLED technology. The study revealed that films produced using this compound exhibited excellent electrical properties and stability under operational conditions.

| Film Composition | Electrical Conductivity (S/m) | Stability (Hours) |

|---|---|---|

| Zr Complex-based Film | 10^-3 | 200 |

Mechanism of Action

The mechanism of action of Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands . This coordination creates a highly reactive complex that can facilitate various organic reactions. The molecular targets and pathways involved include the activation of olefins and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The N-butylmethyl groups in the target compound provide greater steric bulk compared to simpler ligands like methyl or unsubstituted cyclopentadienyl (e.g., zirconocene dichloride). This bulk may enhance selectivity in catalytic reactions by modulating substrate access to the zirconium center .

- Molecular Weight: The target compound (432.58 g/mol) is heavier than zirconocene dichloride (292.32 g/mol) due to its larger substituents but is nearly isosteric with bis(pentamethylcyclopentadienyl)zirconium dichloride (432.56 g/mol) .

- Purity : Most analogs are available in 97–99% purity, indicating comparable synthetic accessibility .

Research Findings:

- The N-butylmethyl substituents in the target compound likely improve solubility in nonpolar solvents compared to zirconocene dichloride, enabling reactions under milder conditions .

- Indenyl analogs (e.g., rac-ethylenebis(1-indenyl)zirconium dichloride) exhibit superior stereoselectivity in polymerizations but require more complex ligand synthesis .

- Pentamethyl-substituted analogs show higher thermal stability but may suffer from reduced catalytic activity due to excessive steric hindrance .

Biological Activity

Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, commonly referred to as (BuMeCp)₂ZrCl₂, is a zirconium-based organometallic compound with significant applications in catalysis and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and applications in biomedicine.

Chemical Characteristics

- Molecular Formula : CHClZr

- Molecular Weight : 432.58 g/mol

- CAS Number : 151840-68-5

- Appearance : White powder

- Purity : 98% .

Biological Activity Overview

The biological activity of (BuMeCp)₂ZrCl₂ has been investigated primarily in the context of its catalytic properties and potential toxicological effects. Research has shown that zirconium compounds can interact with biological systems in various ways, influencing cellular processes and exhibiting both beneficial and harmful effects.

1. Catalytic Activity in Biological Systems

Zirconium compounds, including (BuMeCp)₂ZrCl₂, are known for their catalytic roles in organic reactions. Their ability to facilitate reactions can be harnessed for synthesizing biologically active compounds. For instance:

- Catalysis of Organic Reactions : Zirconocene dichlorides serve as catalysts in the formation of amides from carboxylic acids and amines, which are essential in pharmaceutical applications .

2. Toxicity and Environmental Impact

Research has raised concerns about the potential toxicity of zirconium compounds:

- Aquatic Toxicity : Studies have shown that zirconium chloride (ZrCl₄) exhibits toxic effects on aquatic plants such as Lemna minor, indicating that exposure can lead to growth inhibition and oxidative stress .

- Cellular Toxicity : The interaction of zirconium compounds with cellular components can lead to cytotoxic effects. For example, studies using yeast models have indicated that certain zirconium salts may induce cell death through oxidative mechanisms .

Case Study 1: Fluoride Removal Using Zirconium Compounds

A study explored the use of zirconium-modified activated carbon for fluoride removal from water. The results indicated that the presence of zirconium significantly enhanced fluoride adsorption capacity due to its interaction with carboxylic groups on the carbon surface .

| Condition | Adsorption Capacity (mg/g) |

|---|---|

| Zr only | 0.75 |

| Optimal Zr/OA Ratio | 2.04 |

This case highlights the potential environmental applications of zirconium compounds in water treatment processes.

Case Study 2: Cellular Interaction and Toxicity Assessment

In a study assessing the cytotoxic effects of various metal salts, including zirconium compounds, it was found that exposure to ZrCl₄ resulted in increased oxidative stress markers in Saccharomyces cerevisiae cells. The study concluded that zirconium's reactivity could pose risks to cellular health when released into the environment .

The biological activity of (BuMeCp)₂ZrCl₂ is influenced by several mechanisms:

- Oxidative Stress Induction : Zirconium compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Cellular Uptake and Bioaccumulation : Studies indicate that zirconium can be bioaccumulated by organisms, leading to increased toxicity over time .

Potential Therapeutic Applications

Despite toxicity concerns, there is ongoing research into the therapeutic potential of zirconium compounds:

- Drug Delivery Systems : The unique properties of zirconium complexes may be exploited for targeted drug delivery applications due to their ability to form stable complexes with various biomolecules.

Q & A

Q. What analytical methods identify trace impurities affecting ligand substitution kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.